5-phenylpentyl N-[(2R,3S)-2-methyl-4-oxooxetan-3-yl]carbamate
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Overview
Description
URB913 (enantiomer) is a chemical compound known for its role as an inhibitor of N-acylethanolamine acid amidase (NAAA). This compound is an enantiomer of ARN 077, which means it is one of two mirror-image forms of the same molecule. Enantiomers often exhibit different biological activities, and URB913 (enantiomer) is known to be the less active form compared to its counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of URB913 (enantiomer) typically involves the preparation of its racemic mixture followed by chiral separation. The racemic mixture can be synthesized through a series of organic reactions, including esterification, amidation, and cyclization. The chiral separation can be achieved using methods such as preparative-scale chromatography, enantioselective liquid-liquid extraction, and crystallization-based methods .
Industrial Production Methods
Industrial production of URB913 (enantiomer) involves large-scale synthesis of the racemic mixture followed by efficient chiral separation techniques. These methods ensure the production of enantiomerically pure compounds, which are essential for their specific biological activities. Techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases are commonly used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
URB913 (enantiomer) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds .
Scientific Research Applications
URB913 (enantiomer) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying chiral separation techniques and enantioselective reactions.
Biology: Investigated for its role in modulating biological pathways involving N-acylethanolamine acid amidase.
Medicine: Explored for its potential therapeutic effects in conditions related to inflammation and pain due to its inhibitory action on N-acylethanolamine acid amidase.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
URB913 (enantiomer) exerts its effects by inhibiting the enzyme N-acylethanolamine acid amidase. This enzyme is involved in the hydrolysis of N-acylethanolamines, which are bioactive lipids that play a role in various physiological processes. By inhibiting this enzyme, URB913 (enantiomer) increases the levels of N-acylethanolamines, thereby modulating their biological effects. The molecular targets and pathways involved include the endocannabinoid system and related signaling pathways .
Comparison with Similar Compounds
Similar Compounds
ARN 077: The more active enantiomer of URB913, known for its potent inhibitory action on N-acylethanolamine acid amidase.
URB597: Another N-acylethanolamine acid amidase inhibitor with a different chemical structure but similar biological activity.
PF-3845: A fatty acid amide hydrolase inhibitor with overlapping biological effects due to its action on related enzymes
Uniqueness
URB913 (enantiomer) is unique due to its specific enantiomeric form, which exhibits distinct biological activity compared to its counterpart ARN 077. This uniqueness allows for the study of enantiomer-specific effects and the development of enantiomerically pure pharmaceuticals .
Properties
IUPAC Name |
5-phenylpentyl N-[(2R,3S)-2-methyl-4-oxooxetan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12-14(15(18)21-12)17-16(19)20-11-7-3-6-10-13-8-4-2-5-9-13/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,17,19)/t12-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVDTLVLQXSSEC-OCCSQVGLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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